![molecular formula C19H21IN2O3S B12008185 isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 617694-71-0](/img/structure/B12008185.png)

isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

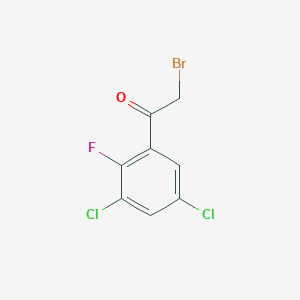

Le 6-(4-iodophényl)-8-méthyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate d’isobutyle est un composé organique complexe appartenant à la classe des dérivés de la pyrimido[2,1-b][1,3]thiazine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6-(4-iodophényl)-8-méthyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate d’isobutyle implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent des anilines substituées, des esters d’isobutyle et des dérivés de la thiazine. Les conditions de réaction peuvent impliquer :

Réactions de condensation : Utilisant des réactifs comme l’anhydride acétique ou l’acide sulfurique.

Réactions de cyclisation : Employant des catalyseurs tels que les acides de Lewis.

Iodation : Utilisant de l’iode ou des agents iodants dans des conditions contrôlées de température et de pression.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des réacteurs discontinus à grande échelle où les conditions de réaction sont optimisées pour le rendement et la pureté. Le processus peut inclure :

Réacteurs à écoulement continu : Pour un transfert de chaleur et de masse efficace.

Étapes de purification : Telles que la recristallisation ou la chromatographie pour assurer une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-(4-iodophényl)-8-méthyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate d’isobutyle peut subir diverses réactions chimiques, notamment :

Oxydation : Utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Employant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Réactions d’échange d’halogènes avec des réactifs comme l’iodure de sodium ou le nitrate d’argent.

Réactifs et conditions courants

Oxydation : Généralement réalisée en milieu acide ou basique à des températures élevées.

Réduction : Souvent effectuée dans des solvants anhydres sous atmosphère inerte.

Substitution : Réalisée dans des solvants polaires comme l’acétone ou l’éthanol à température ambiante.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple :

Oxydation : Peut produire des acides carboxyliques ou des cétones.

Réduction : Peut produire des alcools ou des amines.

Substitution : Entraîne l’échange de l’atome d’iode avec d’autres halogènes ou groupes fonctionnels.

Applications de la recherche scientifique

Le 6-(4-iodophényl)-8-méthyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate d’isobutyle a plusieurs applications de recherche scientifique, notamment :

Chimie médicinale : Investigated for its potential as an anticancer, antiviral, or antimicrobial agent.

Études biologiques : Utilisé comme sonde pour étudier les interactions enzymatiques et les voies cellulaires.

Applications industrielles : Employé dans la synthèse de matériaux de pointe et de produits chimiques spécialisés.

Applications De Recherche Scientifique

Isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:

Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent.

Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.

Mécanisme D'action

Le mécanisme d’action du 6-(4-iodophényl)-8-méthyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate d’isobutyle implique son interaction avec des cibles moléculaires spécifiques. Ceux-ci peuvent inclure :

Enzymes : Inhibition ou activation d’enzymes clés impliquées dans les voies métaboliques.

Récepteurs : Liaison à des récepteurs cellulaires pour moduler la transduction du signal.

ADN/ARN : Intercalation ou liaison aux acides nucléiques, affectant l’expression génique et la réplication.

Comparaison Avec Des Composés Similaires

Composés similaires

- Isobutyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

- Isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

- Isobutyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Unicité

Le 6-(4-iodophényl)-8-méthyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate d’isobutyle est unique en raison de la présence de l’atome d’iode, qui peut influencer considérablement sa réactivité et son activité biologique. L’atome d’iode peut améliorer la capacité du composé à interagir avec les cibles biologiques et peut améliorer ses propriétés pharmacocinétiques.

Propriétés

Numéro CAS |

617694-71-0 |

|---|---|

Formule moléculaire |

C19H21IN2O3S |

Poids moléculaire |

484.4 g/mol |

Nom IUPAC |

2-methylpropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |

InChI |

InChI=1S/C19H21IN2O3S/c1-11(2)10-25-18(24)16-12(3)21-19-22(15(23)8-9-26-19)17(16)13-4-6-14(20)7-5-13/h4-7,11,17H,8-10H2,1-3H3 |

Clé InChI |

DAOMAXFHNANPBZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)I)C(=O)OCC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)

![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)

![4-Methyl-2-[(4-methylanilino)methyl]aniline](/img/structure/B12008144.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)

![2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B12008167.png)

![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008173.png)